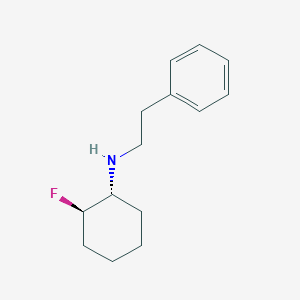![molecular formula C11H12OS B1531812 (1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol CAS No. 2165790-95-2](/img/structure/B1531812.png)
(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol
説明
(1R,2S)-2-[2-(Thiophen-2-yl)ethynyl]cyclopentan-1-ol, also known as Thiophene Ethynyl Cyclopentanol (TECP) is a molecule with diverse and unique properties. It is a cyclopentanol derivative of thiophene, a five-membered aromatic ring compound that is an important building block in organic synthesis. TECP is a versatile and highly reactive molecule that exhibits a wide range of applications in both synthetic and medicinal chemistry.
科学的研究の応用
TECP has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It has been used as a starting material for the synthesis of a wide range of organic compounds, such as thiophene-based polymers, heterocyclic compounds, and drug molecules. TECP has also been used as a platform molecule for the synthesis of new drug molecules with potential therapeutic activity. In materials science, TECP has been used to synthesize carbon nanotubes and other nanomaterials with unique properties.
作用機序
The mechanism of action of TECP is not yet fully understood. However, it is believed that the thiophene ring of TECP is capable of forming covalent bonds with other molecules, allowing it to interact with and modify the properties of other molecules. This property is thought to be the basis for its wide range of applications in synthetic and medicinal chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of TECP are not yet fully understood. However, it is believed that TECP may be capable of modulating the activity of enzymes and other proteins, as well as altering the expression of genes. It is also believed that TECP may be able to interact with cell membranes, allowing it to modify the properties of cells.
実験室実験の利点と制限
The main advantage of using TECP in lab experiments is its versatility and reactivity. It is highly reactive and can be used as a starting material for the synthesis of a wide range of organic compounds. Additionally, its thiophene ring is capable of forming covalent bonds with other molecules, allowing it to interact with and modify the properties of other molecules. The main limitation of using TECP in lab experiments is its relatively low solubility in water. This can make it difficult to use in aqueous solutions.
将来の方向性
The future of TECP research is promising. One potential future direction is the development of new methods for synthesizing TECP and its derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of TECP, as well as its mechanism of action. Finally, further research is needed to explore the potential applications of TECP in materials science, such as the synthesis of carbon nanotubes and other nanomaterials.
特性
IUPAC Name |
(1R,2S)-2-(2-thiophen-2-ylethynyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c12-11-5-1-3-9(11)6-7-10-4-2-8-13-10/h2,4,8-9,11-12H,1,3,5H2/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWIXNOMUKJCHS-GXSJLCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



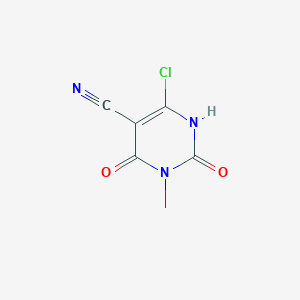
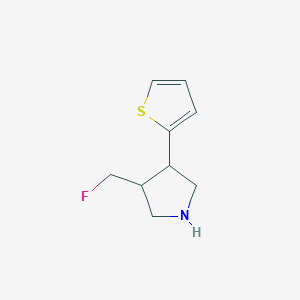
![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)

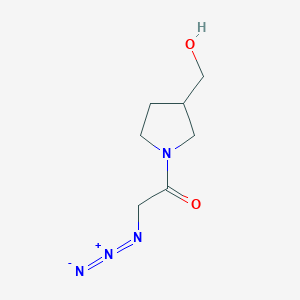


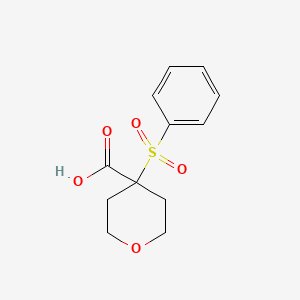
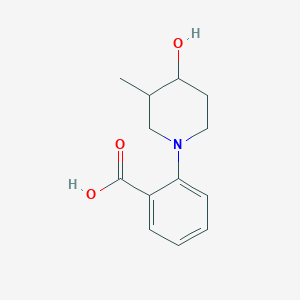
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)
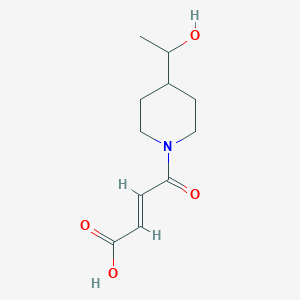
![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
![{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone](/img/structure/B1531749.png)
